

Spectroscopic Data for Z-DL-Pro-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-DL-Pro-OH**

Cat. No.: **B1267518**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Carbobenzyloxy-DL-proline (**Z-DL-Pro-OH**), a crucial building block in peptide synthesis and drug development. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections present the available spectroscopic data for **Z-DL-Pro-OH**. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for **Z-DL-Pro-OH**.

Table 1: ¹H NMR Spectral Data for **Z-DL-Pro-OH**

Chemical Shift (δ) ppm	Multiplicity	Tentative Assignment
~7.35	m	Aromatic protons (C ₆ H ₅)
~5.1	s	Benzylic protons (CH ₂)
~4.3	m	α -CH (pyrrolidine ring)
~3.5	m	δ -CH ₂ (pyrrolidine ring)
~1.8-2.2	m	β -CH ₂ and γ -CH ₂ (pyrrolidine ring)
~10.5	br s	Carboxylic acid proton (COOH)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. "m" denotes a multiplet, "s" a singlet, and "br s" a broad singlet.

Table 2: ¹³C NMR Spectral Data for Z-DL-Pro-OH[1]

Chemical Shift (δ) ppm	Tentative Assignment
~174	Carboxylic acid carbon (COOH)
~155	Carbonyl carbon (C=O, carbamate)
~136	Aromatic carbon (quaternary)
~128.5	Aromatic carbons (CH)
~128	Aromatic carbons (CH)
~127.8	Aromatic carbons (CH)
~67	Benzylic carbon (CH ₂)
~59	α -CH (pyrrolidine ring)
~46	δ -CH ₂ (pyrrolidine ring)
~29	β -CH ₂ or γ -CH ₂ (pyrrolidine ring)
~24	β -CH ₂ or γ -CH ₂ (pyrrolidine ring)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Z-DL-Pro-OH** is characterized by the following absorption bands.

Table 3: FT-IR Spectral Data for **Z-DL-Pro-OH**[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-2500	Broad	O-H stretch (carboxylic acid)
~3030	Medium	C-H stretch (aromatic)
~2980-2880	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (carboxylic acid)
~1690	Strong	C=O stretch (carbamate)
~1410	Medium	C-N stretch
~1210	Medium	C-O stretch
~700, ~740	Strong	C-H out-of-plane bend (aromatic)

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 4: Mass Spectrometry Data for **Z-DL-Pro-OH**[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Tentative Fragment Assignment
249	[M] ⁺ (low)	Molecular Ion
160	Moderate	[M - C ₆ H ₅ CH ₂] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
70	Moderate	[C ₄ H ₈ N] ⁺ (Pyrrolidine fragment)

Note: The molecular ion peak at m/z 249 may be of low intensity or absent in some ionization methods due to the lability of the benzylic group.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **Z-DL-Pro-OH**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR:

- Acquire a one-dimensional proton spectrum.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans is typically required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy (ATR Method)

Sample Preparation:

- Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **Z-DL-Pro-OH** powder directly onto the center of the ATR crystal.

Instrumentation and Data Acquisition:

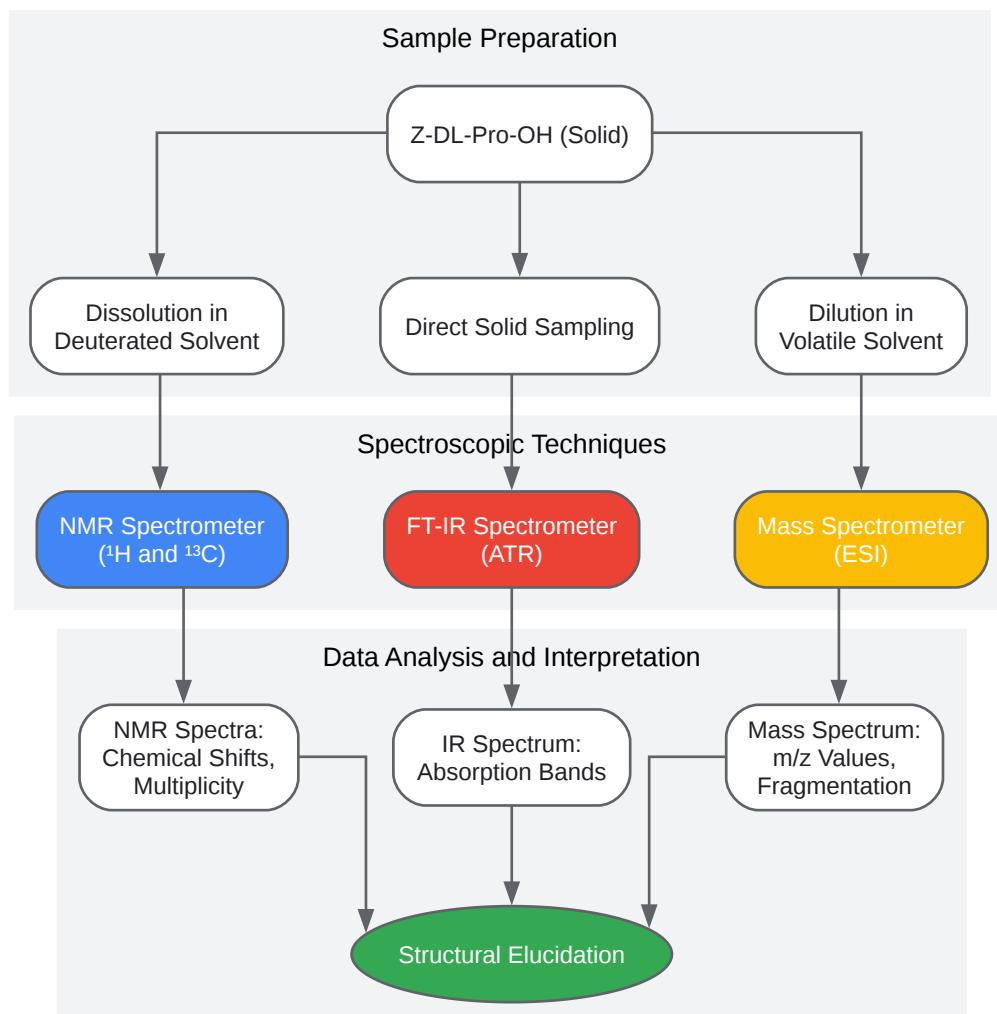
- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Data Collection:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (ESI-MS)

Sample Preparation:

- Prepare a stock solution of **Z-DL-Pro-OH** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution with the same solvent to a final concentration of 1-10 $\mu\text{g}/\text{mL}$.
- If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the final solution to promote ionization.


Instrumentation and Data Acquisition:

- Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).
- Ionization Mode: The analysis can be performed in either positive or negative ion mode. Positive ion mode is likely to show $[\text{M}+\text{H}]^+$ and/or $[\text{M}+\text{Na}]^+$ ions. Negative ion mode would show the $[\text{M}-\text{H}]^-$ ion.
- Data Collection:
 - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **Z-DL-Pro-OH**.

Spectroscopic Analysis Workflow for Z-DL-Pro-OH

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **Z-DL-Pro-OH**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(Carbobenzyloxy)-DL-proline | C13H15NO4 | CID 232388 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data for Z-DL-Pro-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267518#spectroscopic-data-for-z-dl-pro-oh-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com